molecular formula C10H8ClN3O4 B3505833 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one

1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one

Cat. No. B3505833
M. Wt: 269.64 g/mol
InChI Key: RORGBHAMQUCTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one, also known as CNB or NBD-Cl, is a chemical compound that has been widely used in scientific research applications. This compound belongs to the family of imidazolidin-2-ones, which are cyclic compounds that contain an imidazolidinone ring. CNB has been used as a fluorescent labeling reagent, a cross-linking agent, and a protease inhibitor.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one is not well understood. However, it is believed that 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one reacts with amino groups in proteins and other biomolecules to form covalent bonds. This covalent modification can alter the structure and function of the biomolecules.
Biochemical and Physiological Effects:
1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one has been shown to have a wide range of biochemical and physiological effects. For example, 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one has been shown to inhibit the activity of proteases such as trypsin and chymotrypsin. 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one has also been shown to cross-link proteins and other biomolecules, which can alter their structure and function.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one is that it is a versatile reagent that can be used for a wide range of applications, including fluorescent labeling, cross-linking, and protease inhibition. Another advantage of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one is that it is relatively easy to synthesize and purify.
One of the limitations of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one is that it can be toxic to cells at high concentrations. Therefore, it is important to use 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one at the appropriate concentration and to minimize exposure to 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one.

Future Directions

There are several future directions for research on 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one. One direction is to develop new methods for using 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one as a fluorescent labeling reagent, cross-linking agent, and protease inhibitor. Another direction is to study the mechanism of action of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one in more detail, in order to better understand its effects on biomolecules. Finally, there is a need to develop new derivatives of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one that have improved properties for specific applications.

Scientific Research Applications

1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one has been widely used in scientific research as a fluorescent labeling reagent, a cross-linking agent, and a protease inhibitor. As a fluorescent labeling reagent, 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one can be used to label proteins, peptides, and other biomolecules. The labeled molecules can be detected by fluorescence spectroscopy, which provides a sensitive and non-destructive method for detecting and quantifying biomolecules.
As a cross-linking agent, 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one can be used to cross-link proteins and other biomolecules. The cross-linked molecules can be analyzed by gel electrophoresis, which provides information on the structure and function of the biomolecules.
As a protease inhibitor, 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one can be used to inhibit the activity of proteases, which are enzymes that catalyze the hydrolysis of peptide bonds. Protease inhibitors are important tools for studying the function of proteases and their role in disease.

properties

IUPAC Name

1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O4/c11-7-2-1-6(5-8(7)14(17)18)9(15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORGBHAMQUCTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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